

# Application of Phenyl Glycidyl Ether in Electronic Packaging Materials: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Phenyl glycidyl ether	
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This document provides detailed application notes and protocols for the use of **Phenyl Glycidyl Ether** (PGE) in the formulation of epoxy-based electronic packaging materials. It covers the role of PGE as a reactive diluent and its effects on the material's properties, along with methodologies for preparation and characterization.

#### Introduction

Phenyl Glycidyl Ether (PGE) is a low-viscosity aromatic monofunctional epoxy resin.[1] In the formulation of epoxy molding compounds (EMCs) for electronic packaging, PGE is primarily utilized as a reactive diluent.[2] Its incorporation into high-viscosity epoxy resins, such as bisphenol A diglycidyl ether (DGEBA), serves to reduce the overall viscosity of the formulation. [1] This reduction in viscosity is crucial for improving the processability of the EMC during transfer molding, ensuring complete and void-free encapsulation of electronic components.[3]

Beyond its role as a viscosity modifier, PGE's reactive epoxide group participates in the cross-linking reaction with the curing agent, becoming an integral part of the final polymer network.[4] [5] This covalent bonding ensures that the diluent does not leach out over time and contributes to the final thermomechanical properties of the cured material, often enhancing flexibility and adhesion.[2]



#### **Key Applications in Electronic Packaging**

- Reactive Diluent: The primary application of PGE is to lower the viscosity of epoxy resin systems, facilitating easier processing and improved wetting of substrates and fillers.[1]
- Toughening Agent: The introduction of the flexible ether linkage from PGE into the rigid epoxy network can improve the toughness and reduce the brittleness of the cured material.
- Adhesion Promoter: The chemical structure of PGE can enhance the adhesion of the epoxy formulation to various substrates commonly found in electronic assemblies, such as lead frames, silicon dies, and printed circuit boards.

#### **Effects on Material Properties: Quantitative Data**

The following tables summarize the typical effects of increasing concentrations of **Phenyl Glycidyl Ether** on the key properties of a standard bisphenol A-based epoxy molding compound.

Disclaimer: The following data is representative and compiled from various sources studying reactive diluents in epoxy systems. Actual values will vary depending on the specific base epoxy resin, curing agent, filler type and content, and processing conditions.

Table 1: Effect of PGE on Mechanical Properties of Cured Epoxy Resin

PGE Concentration (wt%)	Tensile Strength (MPa)	Flexural Modulus (GPa)	Izod Impact Strength (J/m)
0	75	3.2	50
5	72	3.0	65
10	68	2.8	78
15	65	2.6	85

Table 2: Effect of PGE on Thermal Properties of Cured Epoxy Resin



PGE Concentration (wt%)	Glass Transition Temp. (Tg, °C)	Coefficient of Thermal Expansion (CTE, α1) (ppm/ °C)
0	165	55
5	160	60
10	155	65
15	150	70

Table 3: Effect of PGE on Dielectric Properties of Cured Epoxy Resin at 1 MHz

PGE Concentration (wt%)	Dielectric Constant (Dk)	Dissipation Factor (Df)
0	3.8	0.015
5	3.7	0.017
10	3.6	0.019
15	3.5	0.021

## **Experimental Protocols**

# Protocol 1: Preparation of PGE-Modified Epoxy Molding Compound

- 1. Materials and Equipment:
- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
- Phenyl Glycidyl Ether (PGE)
- · Phenol novolac or anhydride-based curing agent
- Triphenylphosphine (TPP) or other suitable catalyst
- Fused silica filler (optional, for creating a molding compound)
- · Planetary mixer or high-shear mixer
- Vacuum oven
- · Hot press for curing



#### 2. Procedure:

- Pre-heat the DGEBA resin to 60-80°C to reduce its viscosity.
- In a planetary mixer, add the pre-heated DGEBA resin.
- Slowly add the desired weight percentage of Phenyl Glycidyl Ether to the DGEBA resin while mixing at a low speed.
- Continue mixing for 15-20 minutes until a homogeneous mixture is obtained.
- Add the curing agent and catalyst to the epoxy-PGE mixture. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the DGEBA and PGE.
- If preparing a molding compound, gradually add the fused silica filler to the resin mixture while mixing.
- Increase the mixing speed and continue for 30-60 minutes to ensure uniform dispersion of all components.
- Degas the mixture in a vacuum oven at 60°C for 30-60 minutes to remove any entrapped air bubbles.
- The formulated epoxy system is now ready for curing. For specimen preparation, pour the mixture into pre-heated molds treated with a mold release agent.
- Cure the specimens in a hot press according to a pre-determined curing schedule (e.g., 150°C for 2 hours followed by a post-cure at 175°C for 4 hours).

### Protocol 2: Characterization of Cured PGE-Modified Epoxy Resin

- 1. Mechanical Testing:
- Tensile Testing (ASTM D638):[6][7][8][9][10]
  - Prepare dog-bone shaped specimens according to ASTM D638 Type I dimensions.[6][10]
  - Condition the specimens at 23  $\pm$  2°C and 50  $\pm$  5% relative humidity for at least 40 hours. [7]
  - Conduct the test using a universal testing machine with a suitable load cell at a crosshead speed of 5 mm/min.[7][10]
  - Record the tensile strength, modulus of elasticity, and elongation at break.
- Flexural Testing (ASTM D790):[11][12][13][14][15]



- Prepare rectangular bar specimens (e.g., 127 x 12.7 x 3.2 mm).[14][15]
- Condition the specimens as per ASTM D638.
- Perform a three-point bending test on a universal testing machine with a support span-todepth ratio of 16:1.[11][12]
- Apply the load at a specified rate until the specimen breaks or reaches 5% strain.[11][13]
- Calculate the flexural strength and flexural modulus.
- Izod Impact Testing (ASTM D256):[16][17][18][19][20]
  - Prepare notched rectangular specimens as specified in ASTM D256.[17][18]
  - Condition the specimens.
  - Use a pendulum-type impact tester to determine the energy required to break the specimen.[16][17]
  - Report the impact strength in J/m.[18]
- 2. Thermal Analysis:
- Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):[21][22][23]
  - Place a 10-20 mg sample of the cured epoxy in an aluminum DSC pan.[21]
  - Heat the sample at a constant rate of 10°C/min under a nitrogen atmosphere.
  - The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[22]
- Thermogravimetric Analysis (TGA) for Thermal Stability:[24][25][26][27][28]
  - Place a 10-20 mg sample in a TGA pan.
  - Heat the sample from room temperature to 600°C at a heating rate of 10°C/min in a nitrogen or air atmosphere.[24]

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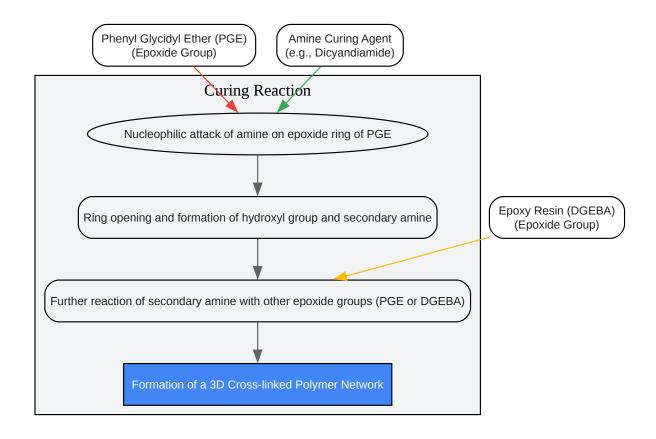


- Record the weight loss as a function of temperature to determine the onset of decomposition and thermal stability.
- 3. Dielectric Properties Measurement:
- Dielectric Constant (Dk) and Dissipation Factor (Df) (ASTM D150):[29][30][31][32][33][34][35]
  [36][37][38]
  - Prepare thin, flat, circular or square specimens of the cured material.
  - Use a dielectric analyzer or an LCR meter with a parallel plate fixture.[31][32]
  - Place the specimen between the electrodes.
  - Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 GHz).[35]
  - Calculate the dielectric constant from the measured capacitance and specimen dimensions.

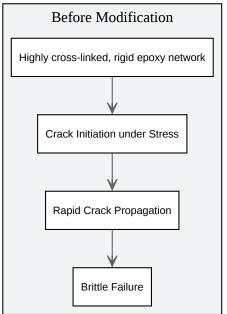
#### **Visualizations**

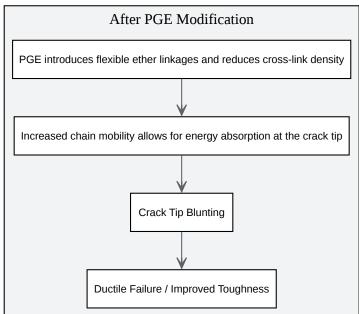












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